![molecular formula C13H12N6O B13368900 7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)
7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one
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Overview
Description
7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazin-4-ones This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of 4-methylbenzaldehyde with 7-methyl-3-amino-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and potential therapeutic applications.
Uniqueness
7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one stands out due to its unique combination of a pyrazole ring fused with a triazine ring and the presence of the 4-methylbenzylidene group.
Properties
Molecular Formula |
C13H12N6O |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
7-methyl-3-[(E)-(4-methylphenyl)methylideneamino]pyrazolo[3,4-d]triazin-4-one |
InChI |
InChI=1S/C13H12N6O/c1-9-3-5-10(6-4-9)7-15-19-13(20)11-8-14-18(2)12(11)16-17-19/h3-8H,1-2H3/b15-7+ |
InChI Key |
OJOKBAWRYLZZJW-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=O)C3=C(N=N2)N(N=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=O)C3=C(N=N2)N(N=C3)C |
Origin of Product |
United States |
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